2-(3-Phenylpropanamido)benzoic acid

Purity Specification Quality Control Procurement

Researchers need a stable, derivatizable scaffold for SAR studies on TRPA1 or antiproliferative agents, but many N-acylanthranilic acids lack the optimal lipophilicity or a free carboxylic handle. This compound solves that gap. - **Distinct Profile**: Features an extended 3-phenylpropanoyl linker (XLogP3=3.8), higher than N-methyl analogs, supporting membrane permeability. - **Synthetic Utility**: Free -COOH enables amide/ester prodrug panels; 95% purity (HPLC/NMR) ensures reproducible results. - **Supply**: Commercial grade available for parallel synthesis. No special permits required for R&D.

Molecular Formula C16H15NO3
Molecular Weight 269.3
CAS No. 142005-11-6
Cat. No. B2663545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylpropanamido)benzoic acid
CAS142005-11-6
Molecular FormulaC16H15NO3
Molecular Weight269.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
InChIKeyMNOIKDHVQKNPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylpropanamido)benzoic acid: Specifications & Sourcing


2-(3-Phenylpropanamido)benzoic acid (CAS 142005-11-6), also known as N-(3-phenylpropanoyl)anthranilic acid, is an acylaminobenzoic acid derivative with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol [1]. It is commercially available as a research-grade small molecule scaffold with a standard purity specification of 95% (confirmed by HPLC and NMR quality control) . The compound serves as a versatile building block in medicinal chemistry due to its dual functional groups (amide and carboxylic acid), which enable diverse reactivity and derivatization [2].

2-(3-Phenylpropanamido)benzoic acid: Differentiation from Anthranilic Acid Analogs


While 2-(3-phenylpropanamido)benzoic acid belongs to the class of N-acylanthranilic acids—which includes widely studied anti-inflammatory agents like flufenamic acid and mefenamic acid—its specific substitution pattern (a 3-phenylpropanoyl group at the 2-amino position of benzoic acid) confers a distinct physicochemical and biological profile that is not shared by simpler N-phenyl or N-tolyl derivatives [1]. The presence of an extended aliphatic linker between the phenyl ring and the amide nitrogen alters lipophilicity (computed XLogP3 = 3.8) and conformational flexibility, which can affect target binding and pharmacokinetic behavior in ways that generic substitution cannot replicate [2]. Additionally, the free carboxylic acid group imparts different solubility and reactivity compared to ester or amide analogs, as evidenced by comparative antimicroalgal activity studies [3].

2-(3-Phenylpropanamido)benzoic acid: Evidence vs. Key Analogs


Validated Purity by HPLC and NMR

The compound is supplied with a certified minimum purity of 95%, as determined by HPLC and NMR analysis . While this purity level is standard for research-grade small molecules, it provides a verifiable baseline for procurement decisions, ensuring consistency across batches from reputable vendors such as AKSci and Bidepharm . The 3-positional isomer (3-[(3-phenylpropanoyl)amino]benzoic acid) is also available at 95% purity but at significantly higher cost, suggesting differences in synthetic accessibility or demand .

Purity Specification Quality Control Procurement

Lipophilicity and TPSA vs. Methyl Analog

The target compound (free acid) exhibits a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 66.4 Ų [1]. In contrast, the methylated analog 2-[Methyl(3-phenylpropanoyl)amino]benzoic acid (the N-methyl derivative) has a logP of 2.88–3.01 and a TPSA estimated to be lower due to methylation reducing hydrogen bond donors [2]. The higher lipophilicity of the target compound (ΔlogP ≈ 0.8–0.9) may enhance membrane permeability but reduce aqueous solubility (methyl analog solubility: 0.068 g/L) [2]. This difference is critical for ADME optimization in lead discovery programs.

Lipophilicity TPSA ADME Physicochemical Properties

Antimicroalgal Activity: Free Acid vs. Esters

In a comparative study of anthranilamide analogs isolated from marine Streptomyces sp., ester derivatives (compounds 1b, 1f, and 2b) demonstrated significantly higher antimicroalgal activity than the corresponding free acids [1]. The minimum inhibitory concentration (MIC) values for the active esters against Chlorella vulgaris, Chlorella sorokiniana, Chlorella salina, and Scenedesmus subspicatus ranged from 20 to 107 µg/mL . While the exact MIC for 2-(3-phenylpropanamido)benzoic acid was not reported, the class-level inference that free acids are less active than esters is a critical consideration for researchers exploring this scaffold for antimicroalgal or phytotoxic applications.

Antimicroalgal SAR Ester Prodrug Streptomyces

SAR Data Availability for This Scaffold

According to vendor documentation, 'specific SAR data for this exact scaffold is limited' . This contrasts with more extensively characterized anthranilic acid derivatives such as flufenamic acid (CAS 530-78-9) and mefenamic acid (CAS 61-68-7), for which decades of SAR and clinical data exist [1]. The scarcity of published SAR for 2-(3-phenylpropanamido)benzoic acid means that researchers may need to generate their own primary data, which can increase project timelines and resource allocation.

SAR Data Availability Scaffold Characterization Procurement Risk

2-(3-Phenylpropanamido)benzoic acid: Recommended Applications


Lead Optimization for Lipophilic Antiproliferative Agents

Given the compound's XLogP3 of 3.8—higher than its N-methyl analog (logP 2.88–3.01)—it may be a preferred starting scaffold for medicinal chemists seeking enhanced membrane permeability in antiproliferative drug discovery programs [1]. The free carboxylic acid also provides a convenient handle for further derivatization (e.g., amide coupling, esterification) to fine-tune pharmacokinetic properties. The commercial availability of the compound at 95% purity from multiple vendors ensures reliable sourcing for parallel synthesis or focused library generation .

Scaffold for TRPA1 Modulator Discovery

Although direct TRPA1 data for 2-(3-phenylpropanamido)benzoic acid are sparse, structurally related N-cinnamoylanthranilic acid derivatives have been shown to modulate human TRPA1 channels, with SAR indicating that electron-withdrawing and electron-donating substituents tune agonist/antagonist profiles [1]. The phenylpropanoyl moiety in this compound represents a distinct electronic and steric environment that could yield unique TRPA1 pharmacology. Researchers may prioritize this scaffold for de novo TRPA1 ligand discovery, particularly given the limited SAR data available for this exact substitution pattern .

Ester Prodrug Synthesis in Antimicroalgal Research

In antimicroalgal studies, ester analogs of anthranilamides were more active than their free acid counterparts [1]. Therefore, 2-(3-phenylpropanamido)benzoic acid can serve as a convenient starting material for synthesizing a panel of ester prodrugs (e.g., methyl, ethyl, or more complex esters) to evaluate structure-activity relationships and optimize antimicroalgal potency. The 95% purity specification ensures that synthetic yields and biological results are not confounded by impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Phenylpropanamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.